molecular formula C6H6FN3O2 B13626533 2-Fluoro-6-nitrophenylhydrazine

2-Fluoro-6-nitrophenylhydrazine

Cat. No.: B13626533
M. Wt: 171.13 g/mol
InChI Key: RAZRXFYWGPHNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-nitrophenylhydrazine is an organic compound with the molecular formula C6H6FN3O2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 6-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-nitrophenylhydrazine typically involves the nitration of 2-fluoroaniline followed by the formation of the hydrazine derivative. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 6-position. The resulting 2-fluoro-6-nitroaniline is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-nitrophenylhydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution (SNAr). Common nucleophiles include amines, thiols, and alkoxides.

    Condensation: The hydrazine moiety can participate in condensation reactions with carbonyl compounds to form hydrazones and azines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols, alkoxides.

    Condensation Reagents: Aldehydes, ketones.

Major Products Formed

    Reduction: 2-Fluoro-6-aminophenylhydrazine.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

    Condensation: Hydrazones and azines.

Scientific Research Applications

2-Fluoro-6-nitrophenylhydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-nitrophenylhydrazine depends on the specific application and reaction it is involved in. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which affect the nucleophilicity and electrophilicity of the molecule. In biological systems, it may interact with enzymes or other proteins through covalent modification or non-covalent interactions, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-nitrophenylhydrazine: Similar structure but with the nitro group at the 4-position.

    2-Fluoro-6-chlorophenylhydrazine: Similar structure but with a chlorine atom instead of a nitro group.

    2-Fluoro-6-methylphenylhydrazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

2-Fluoro-6-nitrophenylhydrazine is unique due to the presence of both fluorine and nitro substituents on the phenyl ring. This combination of electron-withdrawing groups significantly influences the compound’s reactivity and properties, making it distinct from other phenylhydrazine derivatives.

Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

(2-fluoro-6-nitrophenyl)hydrazine

InChI

InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(10(11)12)6(4)9-8/h1-3,9H,8H2

InChI Key

RAZRXFYWGPHNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NN)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.